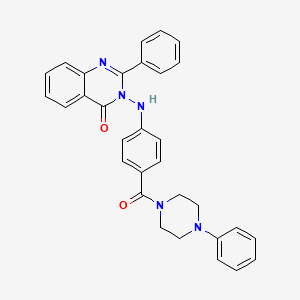
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- is a complex organic compound with a unique structure that combines elements of piperazine, quinazoline, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-2-phenyl-3(4H)-quinazolinone with 4-aminobenzoyl chloride, followed by the reaction with piperazine and phenyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazoline moiety to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, dihydroquinazoline compounds, and functionalized benzoyl-piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazoline moiety is known to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired therapeutic effects. The piperazine and benzoyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
- Piperazine, 1-methyl-4-(1-oxo-3-(4-oxo-2-phenyl-3(4H)quinazolinyl)propyl)
- Piperidine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
Uniqueness
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
131604-13-2 |
|---|---|
Molecular Formula |
C31H27N5O2 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-phenyl-3-[4-(4-phenylpiperazine-1-carbonyl)anilino]quinazolin-4-one |
InChI |
InChI=1S/C31H27N5O2/c37-30(35-21-19-34(20-22-35)26-11-5-2-6-12-26)24-15-17-25(18-16-24)33-36-29(23-9-3-1-4-10-23)32-28-14-8-7-13-27(28)31(36)38/h1-18,33H,19-22H2 |
InChI Key |
KJCGAWHUDKXEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















